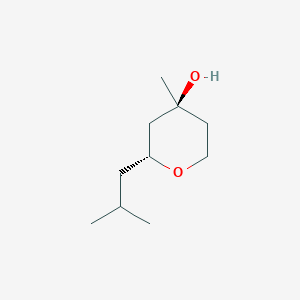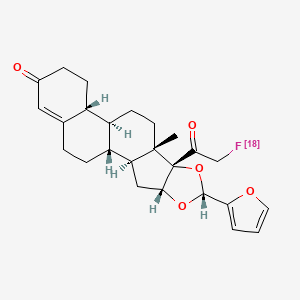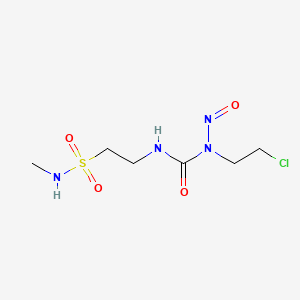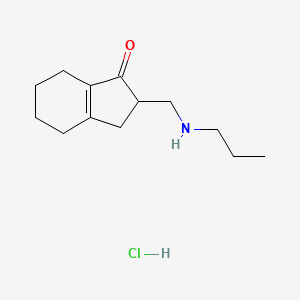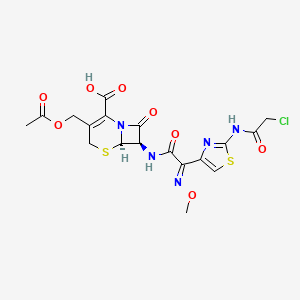
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride is a chemical compound with the molecular formula C15H24ClNO It is a derivative of indanone, a bicyclic organic compound, and contains a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride typically involves the reaction of hexahydro-1-indanone with piperazine in the presence of a suitable catalyst. One common method involves the use of L-proline as an efficient and environmentally benign catalyst . The reaction conditions are generally mild, and the process can be carried out under metal-free and additive-free conditions, making it a green synthetic pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Indanone: A related compound with a similar indanone core structure.
2-Indanone: Another isomer of indanone with different chemical properties.
Piperazine derivatives: Compounds containing the piperazine moiety, such as 1-(2-Pyridyl)piperazine.
Uniqueness
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride is unique due to its combination of the indanone core and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
88364-41-4 |
|---|---|
Formule moléculaire |
C14H25ClN2O |
Poids moléculaire |
272.81 g/mol |
Nom IUPAC |
2-(piperazin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C14H24N2O.ClH/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)14;/h11-13,15H,1-10H2;1H |
Clé InChI |
PFTSFMWUQHNJMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC(C2=O)CN3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


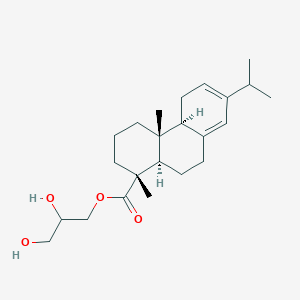
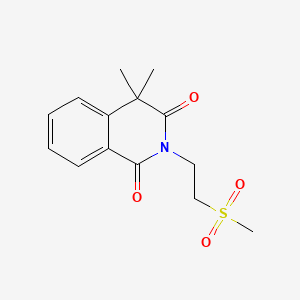

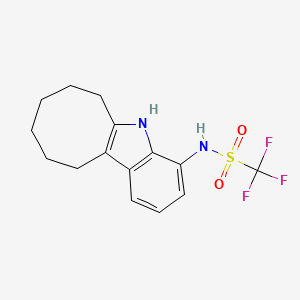
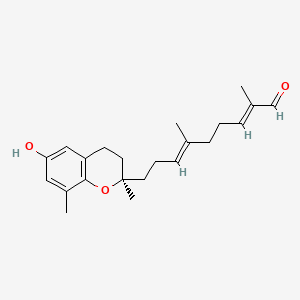
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
